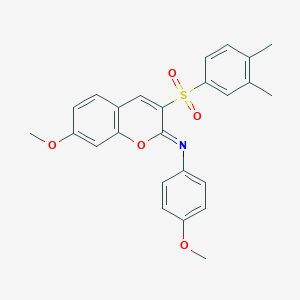

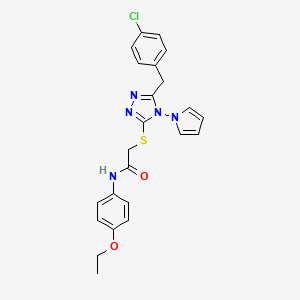

(Z)-N-(3-((3,4-dimethylphenyl)sulfonyl)-7-methoxy-2H-chromen-2-ylidene)-4-methoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom), and an aniline group (an amino group bonded to a phenyl group). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chromene group might be formed through a Perkin or Claisen condensation, while the sulfonyl group could be introduced through a sulfonation reaction . The aniline group might be added through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a double bond, which could exist in either the E (trans) or Z (cis) configuration . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the chromene group might undergo electrophilic aromatic substitution, while the aniline group could participate in reactions typical of amines, such as acylation or alkylation . The sulfonyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it might exhibit strong absorption in the UV-visible region due to the conjugated system of double bonds in the chromene group .Wissenschaftliche Forschungsanwendungen

Chromogenic Chemosensors

Compounds similar to the requested chemical have been synthesized and studied for their applications as chromogenic chemosensors, particularly for the selective detection of cyanide ions. These chemosensors change color in the presence of cyanide, highlighting their potential in environmental monitoring and safety applications (Heying et al., 2015).

Metal-Ion Coordination and Polymerization Catalysts

Certain compounds within the same chemical family have been utilized to form complexes with ZnII and CuII carboxylates, acting as catalysts in the polymerization reactions of ε-caprolactone. This indicates their relevance in polymer science for synthesizing biodegradable polymers and engineering new materials with specific properties (Attandoh et al., 2014).

Synthesis of Functionalized Chromenes

L-proline-catalyzed three-component reactions have been employed to construct densely functionalized 4H-chromenes, showcasing the versatility of similar compounds in facilitating organic synthesis. These reactions offer a pathway to a variety of substituted chromene derivatives, which are valuable in medicinal chemistry and materials science (Li et al., 2012).

Dual Chemosensors for Metal Ions

Research has also focused on developing dual chemosensors for detecting Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths. Such compounds demonstrate significant potential in analytical chemistry for the selective and sensitive detection of metal ions, which is crucial for environmental monitoring and biomedical diagnostics (Roy et al., 2019).

Photosensitizers for Photodynamic Therapy

Compounds containing benzenesulfonamide derivative groups have been synthesized and characterized for their photophysical and photochemical properties, especially their high singlet oxygen quantum yield. These properties make them promising candidates as photosensitizers in photodynamic therapy for cancer treatment, highlighting their potential in medicinal chemistry and therapeutic applications (Pişkin et al., 2020).

Antibacterial and Antifungal Properties

Novel N-substituted sulfonamides derived from 4-hydroxycoumarin have been explored for their antibacterial and antifungal activities. These studies contribute to the ongoing search for new antimicrobial agents, underlining the importance of such compounds in addressing resistance to existing antibiotics and developing new treatments for infectious diseases (Chohan et al., 2006).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(4-methoxyphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5S/c1-16-5-12-22(13-17(16)2)32(27,28)24-14-18-6-9-21(30-4)15-23(18)31-25(24)26-19-7-10-20(29-3)11-8-19/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQQSDHVMBYBOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2970076.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)

![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)

![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2970093.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)